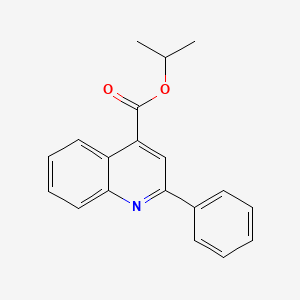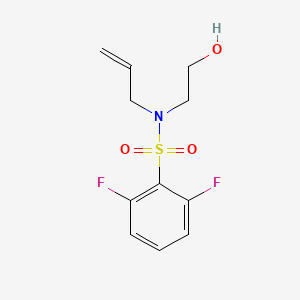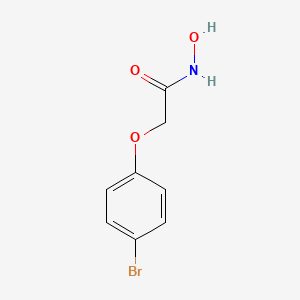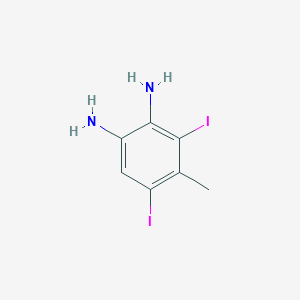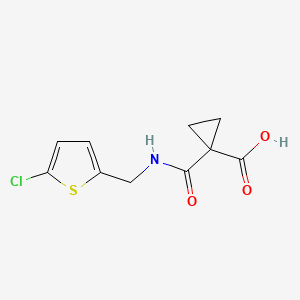
2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine is a chiral nitrogen ligand known for its application in enantioselective synthesis. This compound is characterized by its complex structure, which includes two oxazoline rings attached to a pyridine core, with perfluorohexyl phenyl groups enhancing its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives.
Attachment to Pyridine Core: The oxazoline rings are then attached to the 2,6-positions of the pyridine core through nucleophilic substitution reactions.
Introduction of Perfluorohexyl Phenyl Groups: The perfluorohexyl phenyl groups are introduced via Friedel-Crafts alkylation or similar reactions, enhancing the compound’s stability and reactivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry and prevent racemization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Investigated for its potential in drug development due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, particularly in the design of new pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and advanced materials, benefiting from its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine involves its role as a chiral ligand. It coordinates with metal centers in catalytic cycles, influencing the stereochemistry of the products. The perfluorohexyl groups enhance its stability and reactivity, making it an effective catalyst in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis((4S,5S)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4R,5R)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
Uniqueness
Compared to similar compounds, 2,6-Bis((4S,5S)-4,5-bis(4-(perfluorohexyl)phenyl)-4,5-dihydrooxazol-2-yl)pyridine stands out due to the presence of perfluorohexyl groups. These groups enhance its chemical stability, reactivity, and overall performance in catalytic applications, making it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C59H23F52N3O2 |
|---|---|
Poids moléculaire |
1793.7 g/mol |
Nom IUPAC |
(4S,5S)-2-[6-[(4S,5S)-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C59H23F52N3O2/c60-36(61,40(68,69)44(76,77)48(84,85)52(92,93)56(100,101)102)24-12-4-20(5-13-24)30-32(22-8-16-26(17-9-22)38(64,65)42(72,73)46(80,81)50(88,89)54(96,97)58(106,107)108)115-34(113-30)28-2-1-3-29(112-28)35-114-31(21-6-14-25(15-7-21)37(62,63)41(70,71)45(78,79)49(86,87)53(94,95)57(103,104)105)33(116-35)23-10-18-27(19-11-23)39(66,67)43(74,75)47(82,83)51(90,91)55(98,99)59(109,110)111/h1-19,30-33H/t30-,31-,32-,33-/m0/s1 |
Clé InChI |
ZXYBDYQVEIXZKF-YRCZKMHPSA-N |
SMILES isomérique |
C1=CC(=NC(=C1)C2=N[C@H]([C@@H](O2)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C4=CC=C(C=C4)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C5=N[C@H]([C@@H](O5)C6=CC=C(C=C6)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C7=CC=C(C=C7)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C1=CC(=NC(=C1)C2=NC(C(O2)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C4=CC=C(C=C4)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C5=NC(C(O5)C6=CC=C(C=C6)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C7=CC=C(C=C7)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


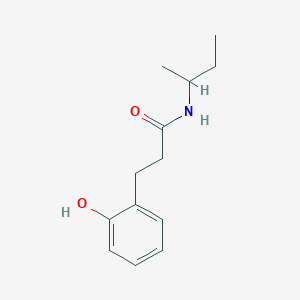
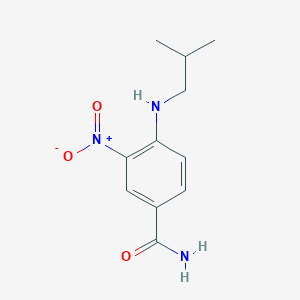


![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
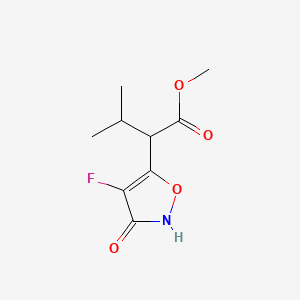
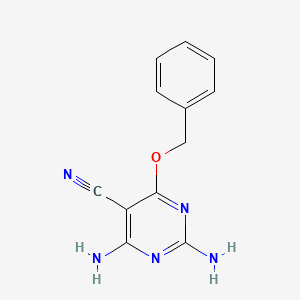
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
